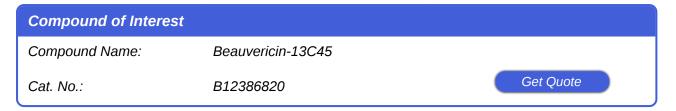


Application Notes & Protocols: Structural Elucidation of Beauvericin using NMR and ESI-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauveria bassiana and Fusarium species.[1][2] It is composed of alternating N-methyl-L-phenylalanyl and D-hydroxy-isovaleryl residues.[1][2] Due to its diverse biological activities, including antimicrobial, insecticidal, and cytotoxic properties, beauvericin and its analogs are of significant interest in drug discovery and development.[1][3][4] Accurate structural elucidation is paramount for understanding its structure-activity relationships and for the development of new therapeutic agents. This document provides detailed application notes and protocols for the structural characterization of beauvericin using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from NMR and ESI-MS/MS analyses for the structural confirmation of beauvericin.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Beauvericin (500 MHz, CDCl₃)



Atom No.	¹H Chemical Shift (δ, ppm)	Multiplicity	J (Hz)	¹³ C Chemical Shift (δ, ppm)
N-Me-Phe Residue				
1	-	-	-	170.8
2	5.75	dd	10.5, 4.5	58.9
3	3.25	m	38.1	
4	-	-	-	136.5
5, 9	7.20	m	129.2	
6, 8	7.28	m	128.6	
7	7.15	m	126.8	
10 (N-CH₃)	2.85	S	31.5	
D-Hiv Residue	_			
1'	-	-	-	170.1
2'	4.95	d	8.5	76.8
3'	2.25	m	32.5	
4'	1.05	d	6.5	19.1
5'	0.95	d	6.5	18.2

Data sourced from literature reports.[1]

Table 2: ESI-MS/MS Fragmentation of Beauvericin



lon Designation	Precursor lon (m/z)	Fragment Ion (m/z)	Neutral Loss (m/z)	Corresponding Fragment
[M+Na]+	806.4	645.3	161.1	C10H11NO
645.3	545.3	100.0	C5H8O2	
545.3	384.2	161.1	C10H11NO	_

Fragmentation data is based on the analysis of the sodium adduct of beauvericin ([M+Na]+).[1] [2]

Experimental Protocols Protocol 1: NMR Spectroscopy for Structural Elucidation

This protocol outlines the steps for acquiring and analyzing ¹H and ¹³C NMR spectra of beauvericin.

- 1. Sample Preparation:
- Dissolve approximately 5-10 mg of purified beauvericin in 0.5 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Data Acquisition:
- Instrument: Bruker DRX-500 spectrometer or equivalent.[5]
- ¹H NMR:
 - Frequency: 500 MHz
 - Solvent: CDCl₃
 - Temperature: 25°C
 - Pulse Program: Standard single-pulse experiment (zg30)



Number of Scans: 16-64

Relaxation Delay: 2.0 s

Acquisition Time: 3-4 s

13C NMR:

Frequency: 125 MHz[5]

Solvent: CDCl₃

Temperature: 25°C

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)

Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Acquisition Time: 1-2 s

- 2D NMR (Optional but Recommended):
 - Acquire COSY, HSQC, and HMBC spectra to aid in complete assignment of proton and carbon signals and to confirm the connectivity of the residues.
- 3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate NMR software (e.g., TopSpin, Mnova).
- Reference the spectra to the residual solvent peak (CDCl₃: $\delta H = 7.26$ ppm, $\delta C = 77.16$ ppm).
- Integrate the ¹H NMR signals and measure the coupling constants (J values).
- Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D NMR spectra and comparing with literature values (as provided in Table 1).[1]



Protocol 2: ESI-MS/MS for Structural Confirmation and Fragmentation Analysis

This protocol describes the use of ESI-MS/MS to confirm the molecular weight and elucidate the fragmentation pattern of beauvericin.

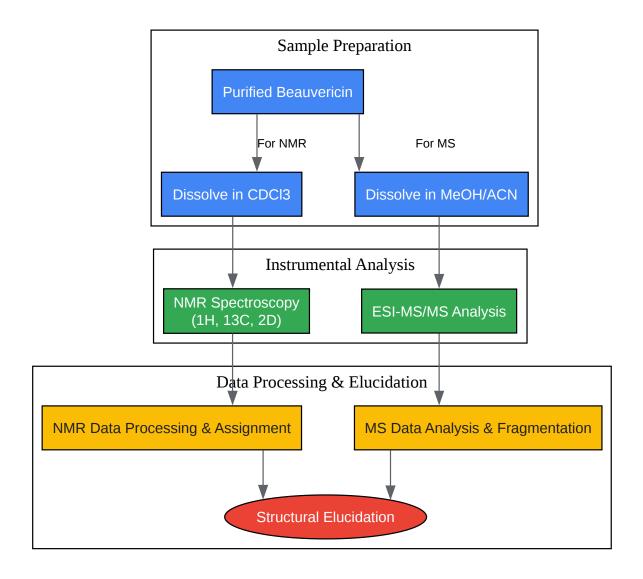
- 1. Sample Preparation:
- Prepare a stock solution of purified beauvericin in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for infusion or LC-MS analysis. The addition of a modifier like ammonium formate can promote the formation of [M+NH₄]⁺ adducts and reduce sodium adducts.[6]
- 2. ESI-MS/MS Data Acquisition:
- Instrument: Finnigan LCQ Advantage Max ion trap mass spectrometer or a similar instrument equipped with an ESI source.[2]
- Ionization Mode: Positive ion mode.
- MS Scan Mode (Full Scan):
 - Scan Range: m/z 150-1000
 - Capillary Voltage: 4.0-4.5 kV
 - Source Temperature: 150-180°C[7]
 - Desolvation Gas Flow: As per instrument recommendation.
- MS/MS Scan Mode (Product Ion Scan):
 - Select the precursor ion of interest. For beauvericin, this is typically the sodium adduct [M+Na]⁺ at m/z 806.4.



- Collision Gas: Argon or Helium.
- Collision Energy: Optimize to achieve a good fragmentation pattern (typically 20-40 eV).
- Scan Range: m/z 50 to a value slightly above the precursor ion mass.
- 3. Data Analysis:
- Identify the molecular ion peak in the full scan MS spectrum. Beauvericin is often observed as its sodium adduct [M+Na]⁺ at m/z 806.4.[1]
- Analyze the product ion spectrum (MS/MS) to identify the characteristic fragment ions.
- Propose a fragmentation pathway based on the observed neutral losses, which correspond to the cleavage of the ester and amide bonds within the cyclic structure.[8]

Visualizations





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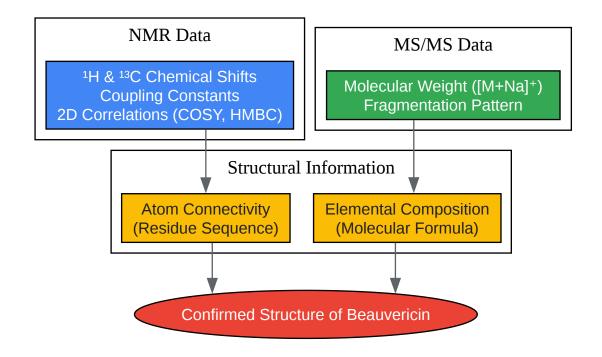
Caption: Experimental workflow for the structural elucidation of Beauvericin.



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Caption: ESI-MS/MS fragmentation pathway of Beauvericin [M+Na]+.[1][4]





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